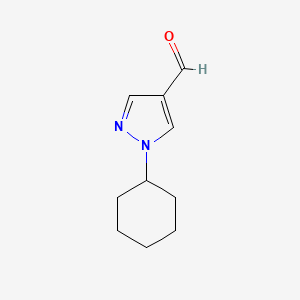

1-Cyclohexyl-1H-pyrazole-4-carbaldehyde

Description

Overview of Pyrazole (B372694) Heterocycles as Chemical Scaffolds

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. sigmaaldrich.comscbt.com This structural motif is considered a "privileged scaffold" because its derivatives have been shown to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. chemicalbook.comjk-sci.com Pyrazole-containing compounds have demonstrated anti-inflammatory, antimicrobial, anticancer, antiviral, analgesic, and antidepressant properties. chemimpex.comconcordia.ca

The versatility of the pyrazole ring is due to its unique electronic and structural features. It possesses both a pyrrole-type nitrogen atom (a proton donor) and a pyridine-type nitrogen atom (a proton acceptor), allowing for diverse intermolecular interactions. sigmaaldrich.com This amphoteric nature, combined with the stability of the aromatic ring, makes it an ideal framework for designing new therapeutic agents. scbt.com The prevalence of this scaffold is highlighted by its presence in numerous FDA-approved drugs, such as the anti-inflammatory agent celecoxib (B62257) and the analgesic dipyrone, underscoring its therapeutic importance. chemicalbook.com

Significance of Pyrazole-4-carbaldehyde Moiety in Organic Synthesis

The pyrazole-4-carbaldehyde unit is a highly valuable and versatile intermediate in organic synthesis. The aldehyde functional group at the C4 position of the pyrazole ring serves as a reactive handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures. This moiety is a key building block for synthesizing a wide range of bioactive molecules.

One of the most common methods for introducing the aldehyde group at the C4 position is the Vilsmeier-Haack reaction, which typically involves treating a suitable hydrazone precursor with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Once formed, the aldehyde can undergo numerous reactions, including:

Condensation reactions with active methylene (B1212753) compounds to form chalcones and other derivatives.

Reductive amination to introduce diverse amine functionalities.

Oxidation to the corresponding carboxylic acid.

Conversion to other functional groups, such as nitriles or oximes, which can then be used to construct further heterocyclic rings.

Through these synthetic pathways, the pyrazole-4-carbaldehyde core has been incorporated into molecules developed as potential antitumor, anti-inflammatory, and antiviral agents, demonstrating its critical role in drug discovery and development.

Specific Context of 1-Cyclohexyl Substitution in Pyrazole Systems

The substituent at the N1 position of the pyrazole ring plays a crucial role in modulating the molecule's physicochemical and pharmacological properties. The introduction of a cyclohexyl group at this position on 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde imparts specific characteristics that are significant in the context of molecular design.

The cyclohexyl group is a bulky, non-polar, and saturated aliphatic ring. Its primary contributions to the parent molecule include:

Increased Lipophilicity: Lipophilicity, often measured as the partition coefficient (log P), is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The hydrocarbon nature of the cyclohexyl group significantly increases the lipophilicity of the pyrazole scaffold, which can enhance its ability to cross biological membranes.

Steric Influence: The size and conformational flexibility of the cyclohexyl ring introduce steric bulk. This can be strategically employed to control the molecule's orientation when interacting with a biological target, such as the active site of an enzyme. In some instances, the cyclohexyl group can act as an "anchor," fitting into a hydrophobic pocket of a protein to establish a stable binding interaction.

Modulation of Electronic Properties: While primarily an alkyl group, N-substitution can influence the electronic properties and aromaticity of the pyrazole ring. Replacing the N-H proton with a cyclohexyl group removes the hydrogen-bonding donor capability at that position, which can alter solubility and receptor interaction profiles.

In a study of related pyrazole-based inhibitors, the N1-cyclohexyl group was identified as a key feature for anchoring the molecule within the polymerase, highlighting the importance of this substituent for biological activity. The substitution at the N1 position provides a vector for modulating both the physicochemical properties and the cellular efficacy of the compound.

Physicochemical and Identification Data

Detailed experimental data for this compound is not widely available in peer-reviewed literature. However, its fundamental identifiers have been established.

| Property | Value | Reference |

| CAS Number | 957312-98-0 | chemicalbook.com |

| Molecular Formula | C₁₀H₁₄N₂O | chemicalbook.com |

| Molecular Weight | 178.23 g/mol | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h6-8,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBDNPCWBJBVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389805 | |

| Record name | 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957312-98-0 | |

| Record name | 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Cyclohexyl 1h Pyrazole 4 Carbaldehyde

Direct Formylation Approaches

Direct formylation involves the introduction of a formyl group (-CHO) onto the pyrazole (B372694) nucleus. The Vilsmeier-Haack reaction is the most prominent and widely employed method for achieving this transformation at the C4 position of the pyrazole ring.

Vilsmeier-Haack Reaction Mechanisms and Optimization for Pyrazole-4-carbaldehydes

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. mdpi.com In the context of pyrazole synthesis, it is frequently used to produce 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. researchgate.net The reaction typically involves treating a substituted pyrazole or, more commonly, a hydrazone precursor with the Vilsmeier reagent. researchgate.netchemmethod.com

The Vilsmeier reagent is an electrophilic iminium salt, most commonly generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃). chemmethod.comsemanticscholar.org The mechanism proceeds via the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-rich pyrazole ring attacks this electrophile, leading to the formation of a sigma complex. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt during aqueous workup yields the final pyrazole-4-carbaldehyde.

A common synthetic route involves the one-pot cyclization and formylation of hydrazones. nih.gov For instance, a hydrazone formed from a substituted ketone and a hydrazine (B178648) can be treated with the POCl₃/DMF reagent. This not only catalyzes the cyclization to form the pyrazole ring but also installs the formyl group at the 4-position. chemmethod.com

Optimization of the Vilsmeier-Haack reaction has been explored to improve yields and reaction conditions. Microwave-assisted synthesis has emerged as a significant improvement over conventional heating. bohrium.com This technique often leads to shorter reaction times, higher yields, and simpler work-up procedures, while avoiding the use of more toxic reagents. researchgate.netbohrium.com

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reagent | Typically POCl₃/DMF | Can use alternatives like OPC-VH* |

| Temperature | 60-120 °C semanticscholar.orgrsc.org | Often higher localized temperatures |

| Time | Several hours (e.g., 4-6 h) semanticscholar.orgrsc.org | Minutes |

| Yield | Good to Excellent | Often higher than conventional |

| Advantages | Well-established, widely used | Rapid, high yield, operational simplicity bohrium.com |

*OPC-VH: Vilsmeier-Haack reagent derived from phthaloyl dichloride and DMF. bohrium.com

Exploration of Alternative Formylation Reagents and Conditions

While the POCl₃/DMF system is standard, other reagents can be used to generate the Vilsmeier reagent. An adduct formed from triphenylphosphine (B44618) and N-bromosuccinimide in DMF has been used for the formylation of activated aromatic rings. Another alternative involves using a reagent prepared from phthaloyl dichloride and DMF, which offers the advantage of reusing the by-product. researchgate.net For the synthesis of pyrazole-4-carbaldehydes specifically, the Vilsmeier-Haack reaction remains the overwhelmingly preferred method for direct formylation due to its efficiency and applicability to hydrazone precursors which simultaneously undergo cyclization. rsc.org

Oxidation-Based Synthetic Routes

An alternative strategy to direct formylation is the oxidation of a pre-installed functional group, most commonly a primary alcohol (hydroxymethyl group), at the C4 position of the pyrazole ring. This approach requires the prior synthesis of the corresponding alcohol precursor, (1-Cyclohexyl-1H-pyrazol-4-yl)methanol.

Oxidation of Corresponding Alcohols and Methanols to Carbaldehydes

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For pyrazole derivatives, various standard oxidizing agents have been successfully employed. The key challenge is to achieve selective oxidation to the aldehyde without over-oxidation to the carboxylic acid. researchgate.net

Common reagents used for the oxidation of pyrazolyl methanols include:

Pyridinium chlorochromate (PCC): A mild oxidizing agent that reliably converts primary alcohols to aldehydes with minimal over-oxidation. umich.edu

Manganese dioxide (MnO₂): This reagent is particularly effective for oxidizing allylic and benzylic alcohols, but it is also used for other activated alcohols, including those on heterocyclic rings. umich.edu

The general scheme involves dissolving the alcohol precursor, such as (1-Cyclohexyl-1H-pyrazol-4-yl)methanol, in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) and treating it with the chosen oxidizing agent at room temperature. umich.edu

| Oxidizing Agent | Typical Solvent | Reaction Conditions | Advantage |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | Mild, high yield for aldehydes umich.edu |

| Manganese dioxide (MnO₂) | Dichloromethane (CH₂Cl₂) | Room Temperature | Effective for activated alcohols umich.edu |

| Dess-Martin Periodinane | Dichloromethane (CH₂Cl₂) | Room Temperature | Mild, broad applicability |

Catalytic Systems in Oxidative Synthesis of Pyrazole-4-carbaldehydes

To develop more environmentally friendly and efficient processes, catalytic oxidation methods are preferred over stoichiometric ones. One such system involves the use of ferric chloride (FeCl₃) in combination with the stable free radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst. This system has been used to oxidize (1,3-diaryl-1H-pyrazol-4-yl)methanols to the corresponding carbaldehydes in good yields, preventing over-oxidation. researchgate.net Additionally, copper complexes have been investigated for their catalytic activity in the oxidation of catechols, indicating the potential for metal-based catalysts in the oxidation of hydroxyl groups attached to aromatic systems. researchgate.netresearchgate.net

Cyclization and Annulation Strategies for Pyrazole Ring Formation

This approach focuses on constructing the 1-cyclohexyl-1H-pyrazole ring system from acyclic precursors. The aldehyde functionality, or a group that can be converted into it, is incorporated into one of the starting materials.

The most classical and versatile method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. scispace.com To synthesize 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde, one could theoretically use cyclohexylhydrazine (B1595531) and a three-carbon component containing an aldehyde at the C2 position, such as 2-formylmalondialdehyde or a protected equivalent.

Other modern strategies for pyrazole ring formation include:

1,3-Dipolar Cycloaddition: This involves the reaction of a diazo compound with an alkyne or an alkene. nih.gov

Electrophilic Cyclization: α,β-Alkynic hydrazones can undergo electrophilic cyclization, often mediated by copper or iodine, to form substituted pyrazoles under mild conditions with excellent regioselectivity. nih.gov

Transition-Metal-Free Cyclization: Methods have been developed for the synthesis of 3,5-disubstituted 1H-pyrazoles from propargylic alcohols and protected hydrazines via a base-mediated 5-endo-dig cyclization. organic-chemistry.org

These methods provide access to the core pyrazole structure, which can then be functionalized. If the 4-position is unsubstituted after cyclization, a subsequent direct formylation step, such as the Vilsmeier-Haack reaction, would be necessary to install the required carbaldehyde group.

Cyclocondensation Reactions Involving Hydrazine Derivatives and Cyclohexyl Moieties

The foundational approach to constructing the pyrazole ring of this compound involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org In this specific synthesis, cyclohexylhydrazine serves as the key precursor, providing the cyclohexyl moiety at the N1 position of the pyrazole ring. The reaction typically proceeds by reacting cyclohexylhydrazine with a suitable 1,3-dicarbonyl synthon that will ultimately allow for the introduction of the carbaldehyde group at the C4 position.

One common strategy is the Knorr pyrazole synthesis, which is the reaction of a hydrazine with a β-ketoester. nih.gov For the synthesis of the target molecule, a precursor such as a 3-formyl-β-ketoester would be required. The general mechanism involves the initial formation of a hydrazone, followed by cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of this reaction is a critical consideration, as the substitution pattern on the 1,3-dicarbonyl compound and the reaction conditions can influence the final position of the substituents on the pyrazole ring.

| Reactant 1 | Reactant 2 | Key Transformation | Product |

| Cyclohexylhydrazine | 1,3-dicarbonyl compound (e.g., 3-formyl-β-ketoester) | Cyclocondensation | 1-Cyclohexyl-1H-pyrazole core |

One-Pot Synthetic Procedures for Pyrazole-4-carbaldehyde Formation

To enhance efficiency and reduce the number of synthetic steps, one-pot procedures for the formation of pyrazole-4-carbaldehydes have been developed. rsc.org These methods often combine the formation of the pyrazole ring and the introduction of the formyl group into a single synthetic operation.

A notable one-pot approach involves the reaction of arenes and carboxylic acids to successively form ketones and β-diketones, which then undergo heterocyclization with hydrazine. rsc.org While this provides a general framework, for this compound, a more tailored one-pot synthesis would be employed. This could involve the in-situ generation of a suitable 1,3-dicarbonyl equivalent which then reacts with cyclohexylhydrazine. The Vilsmeier-Haack reaction is a prominent method for the formylation of pyrazoles and can be integrated into a one-pot sequence. nih.govchemmethod.comnih.gov In such a procedure, a precursor hydrazone could be cyclized and formylated in the same reaction vessel. chemmethod.com

| Starting Materials | Reagents | Key Features | Product |

| Hydrazones | Vilsmeier-Haack reagent (e.g., POCl₃/DMF) | One-pot cyclization and formylation | 1-substituted-pyrazole-4-carbaldehydes |

Advanced Synthetic Transformations

Further functionalization and synthesis of the target compound can be achieved through advanced synthetic methods, including palladium-catalyzed cross-coupling reactions and microwave-assisted approaches, which offer improved efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions for Pyrazole Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrazoles. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrazole ring. For a pre-existing 1-cyclohexyl-1H-pyrazole, direct C-H functionalization at the C4 position can be a route to introduce the carbaldehyde group or a precursor. nih.gov

The pyrazole ring itself can act as a directing group in C-H activation processes. nih.gov Palladium catalysts, in conjunction with appropriate ligands and oxidants, can facilitate the direct arylation, alkylation, or other functionalization of the pyrazole core. rsc.orgthieme-connect.com This approach avoids the need for pre-functionalized pyrazoles (e.g., halogenated pyrazoles) and offers a more atom-economical route to substituted pyrazoles.

| Reaction Type | Catalyst | Key Transformation | Application to Target Synthesis |

| C-H Arylation | Pd(OAc)₂ | Direct formation of a C-C bond at a C-H position | Functionalization of the pyrazole ring |

| C-H Functionalization | Palladium complexes | Introduction of various functional groups | Potential route to introduce a formyl precursor |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. bohrium.comresearchgate.netdergipark.org.tr The synthesis of pyrazole-4-carbaldehydes is particularly amenable to microwave irradiation, especially in the context of the Vilsmeier-Haack reaction. bohrium.comresearchgate.netdegres.eu

The application of microwave energy can significantly reduce the reaction times for the formylation of pyrazoles compared to conventional heating methods. degres.eu This rapid and efficient heating can lead to cleaner reactions with fewer side products. Microwave-assisted synthesis has been successfully employed for the preparation of a variety of 4-formylpyrazoles, demonstrating its utility in the synthesis of compounds like this compound. bohrium.comresearchgate.netx-mol.com

| Reaction | Heating Method | Key Advantages |

| Vilsmeier-Haack Formylation | Microwave Irradiation | Reduced reaction times, improved yields, operational simplicity. bohrium.comresearchgate.net |

| Pyrazole Synthesis | Microwave Irradiation | Faster reaction rates, higher efficiency. dergipark.org.tr |

Regioselective Synthesis Considerations

The regioselective synthesis of substituted pyrazoles is a critical aspect, particularly when multiple reactive sites are present on the starting materials. galchimia.comacs.orgsioc-journal.cn In the synthesis of this compound, controlling the position of the cyclohexyl and carbaldehyde groups is paramount.

When using unsymmetrical 1,3-dicarbonyl compounds in cyclocondensation reactions with cyclohexylhydrazine, the reaction can potentially yield two different regioisomers. The regiochemical outcome is influenced by factors such as the nature of the substituents on the dicarbonyl compound, the pH of the reaction medium, and the solvent. organic-chemistry.org For instance, the reaction of a β-ketoester with methylhydrazine can be directed to selectively produce the desired 1-methyl-3,4-disubstituted pyrazole through a one-pot procedure involving the in-situ formation of a formylated hydrazine intermediate. galchimia.com Similar strategies can be envisioned for the regioselective synthesis of the target cyclohexyl-substituted pyrazole. The inherent electronic properties of the pyrazole ring also dictate the regioselectivity of subsequent functionalization reactions, with the C4 position being a nucleophilic center susceptible to electrophilic substitution like the Vilsmeier-Haack formylation. researchgate.net

Chemical Reactivity and Derivatization of 1 Cyclohexyl 1h Pyrazole 4 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group in 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, oxidations, and reductions. These transformations are fundamental to the derivatization of this compound.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the aldehyde group is susceptible to attack by nucleophiles. This reactivity is exemplified by reactions with organometallic reagents and phosphorus ylides.

Grignard Reactions: The addition of Grignard reagents to pyrazole-4-carbaldehydes provides a direct route to secondary alcohols. For instance, N-protected 4-iodopyrazole (B32481) can be converted into its Grignard reagent and subsequently reacted with a formylating agent to produce the corresponding pyrazole-4-carbaldehyde. tandfonline.comresearchgate.netarkat-usa.org This aldehyde can then be subjected to a second Grignard reaction to yield a secondary alcohol.

Wittig Reaction: The Wittig reaction offers a method for the conversion of the aldehyde functionality into an alkene. This reaction involves the treatment of the aldehyde with a phosphorus ylide. An example of a Wittig reaction on a pyrazole (B372694) derivative involves the reaction of 3-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with triphenyl-λ5-phosphanylidene-acetic acid ethyl ester, which results in the formation of an ethyl acrylate (B77674) derivative. semanticscholar.org This transformation underscores the utility of the Wittig reaction in extending the carbon chain and introducing unsaturation. semanticscholar.orgresearchgate.net

Condensation Reactions, including Schiff Base Formation

Condensation reactions of this compound with compounds containing active methylene (B1212753) groups or primary amines are common methods for derivatization.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group, typically in the presence of a basic catalyst. wikipedia.org This reaction with pyrazole aldehydes leads to the formation of a new carbon-carbon double bond. researchgate.net

Schiff Base Formation: The reaction of pyrazole-4-carbaldehydes with primary amines readily forms Schiff bases, also known as imines. ekb.egresearchgate.netscispace.com This condensation reaction is a versatile method for introducing a wide range of substituents into the molecule. The general reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration. ekb.egresearchgate.net A variety of pyrazole-based Schiff bases have been synthesized, demonstrating the broad applicability of this reaction. nih.gov

Table 1: Examples of Schiff Bases Derived from Pyrazole-4-carbaldehydes

| Pyrazole Aldehyde Reactant | Amine Reactant | Resulting Schiff Base | Reference |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Aniline Derivatives | N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline derivatives | ekb.eg |

| 3-(2-Oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carboxaldehyde | Aromatic and Heteroaryl Amines | Pyrazole fused Schiff base derivatives | researchgate.net |

| 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde | o-Aminophenol | Schiff bases with potential biological activity | scispace.com |

Oxidation to Carboxylic Acids and Reduction to Alcohols

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of pyrazole-4-carbaldehydes to their corresponding carboxylic acids is a common transformation. google.com Various oxidizing agents can be employed for this purpose. A notable method involves the use of a vanadium catalyst in the presence of hydrogen peroxide, which efficiently converts various 4-formylpyrazoles to pyrazole-4-carboxylic acids. researchgate.net

Reduction: The reduction of the aldehyde group in pyrazole-4-carbaldehydes yields the corresponding primary alcohols. A review on the synthesis and reactions of pyrazole-3(4)-carbaldehydes indicates that these compounds can be reduced to the corresponding alcohols, which in turn can be oxidized back to the aldehydes. researchgate.netumich.edu For example, 1,3-diaryl-1H-pyrazole-4-carbaldehydes can be prepared by the oxidation of the corresponding (1,3-diaryl-1H-pyrazol-4-yl)methanol. researchgate.netumich.edu

Conversion to Nitrile Derivatives

The aldehyde functionality can be converted into a nitrile group through a two-step process involving the formation of an oxime intermediate. The reaction of pyrazole-4-carbaldehydes with hydroxylamine (B1172632) hydrochloride forms the corresponding aldoxime. Subsequent treatment of the oxime with a dehydrating agent, such as the Vilsmeier-Haack reagent, yields the pyrazole-4-carbonitrile. researchgate.net

Transformations of the Pyrazole Heterocycle

The pyrazole ring itself can undergo substitution reactions, allowing for further functionalization of the molecule.

Substitution Reactions on the Pyrazole Ring (e.g., Halogenation, Nitration)

Electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position, unless it is already substituted.

Halogenation: The halogenation of pyrazoles can be achieved using various reagents. N-halosuccinimides (NCS, NBS) are effective for the chlorination and bromination of pyrazoles, with the reaction proceeding readily in solvents like carbon tetrachloride or water to yield 4-halopyrazoles. researchgate.net The direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides has also been reported to occur at the 4-position. beilstein-archives.org

Table 2: Halogenation of Pyrazole Derivatives

| Pyrazole Substrate | Halogenating Agent | Product | Reference |

| Pyrazole | N-Bromosuccinimide (NBS) in CCl4 | 4-Bromopyrazole | researchgate.net |

| Pyrazole | N-Chlorosuccinimide (NCS) in water | 4-Chloropyrazole | researchgate.net |

| 3-Aryl-1H-pyrazol-5-amines | N-Bromosuccinimide (NBS) | 3-Aryl-4-bromo-1H-pyrazol-5-amines | beilstein-archives.org |

Nitration: The nitration of 1-substituted pyrazoles generally occurs at the 4-position of the pyrazole ring. For instance, the nitration of 1-phenylpyrazole (B75819) with nitric acid in acetic anhydride (B1165640) selectively yields 4-nitro-1-phenylpyrazole. cdnsciencepub.com However, the reaction conditions can influence the site of nitration. Using mixed acids (nitric acid and sulfuric acid) for the nitration of 1-phenylpyrazole can lead to substitution on the phenyl ring. cdnsciencepub.com The nitration of 3,5-dimethylpyrazole (B48361) exclusively yields 3,5-dimethyl-4-nitropyrazole. semanticscholar.org More recent developments have identified powerful N-nitropyrazole nitrating reagents for the efficient nitration of a broad range of aromatic compounds. acs.org

Reactivity of the Cyclohexyl Substituent

The cyclohexyl group attached to the N1 position of the pyrazole ring is a saturated aliphatic moiety. While generally less reactive than the aromatic pyrazole core or the aldehyde group, it can still undergo functionalization under specific reaction conditions.

The functionalization of the cyclohexyl ring would typically involve C-H activation, which can be challenging due to the inert nature of sp³ C-H bonds. However, advances in catalysis have made such transformations more feasible. Metal-catalyzed reactions, often involving dirhodium or iron catalysts, can facilitate the introduction of functional groups such as esters or nitrogen-containing substituents into the cyclohexyl ring.

Photochemical methods can also be employed to activate the C-H bonds of the cyclohexyl group, allowing for radical-mediated functionalization. These reactions could introduce halogens, or other functional groups, providing handles for further synthetic manipulations. The regioselectivity of such reactions would be a key consideration, with the different positions on the cyclohexyl ring (axial vs. equatorial) potentially exhibiting different reactivities.

| Reaction Type | Potential Reagents | Potential Functional Group Introduced |

| Catalytic C-H Amination | Rhodium catalysts, azides | Amino group (-NH2) |

| Radical Halogenation | N-Bromosuccinimide (NBS), light | Bromo group (-Br) |

| Oxidative Functionalization | Peroxides, metal catalysts | Hydroxyl (-OH) or Carbonyl (=O) groups |

This table outlines potential functionalizations of a cyclohexyl ring and their specific application to this compound would require experimental validation.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a one-pot fashion to form a complex product that incorporates most or all of the atoms of the starting materials. nih.govnih.gov The aldehyde functionality of this compound makes it an excellent candidate for participation in various MCRs, allowing for the rapid construction of diverse and complex molecular architectures. beilstein-journals.org

One notable example of an MCR involving a pyrazole-4-carbaldehyde is the synthesis of pyrazolyl-4-methylidene-pyrazol-3-ones. In a three-component reaction, a 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde can react with ethyl acetoacetate (B1235776) and hydrazine (B178648) hydrate (B1144303) to yield these complex heterocyclic systems. nih.gov This reaction highlights the utility of pyrazole-4-carbaldehydes as building blocks in MCRs for the synthesis of biologically relevant molecules. nih.gov

Another type of MCR where this compound could be utilized is in the synthesis of highly functionalized 1H-pyrazoles. For instance, a one-pot, four-component reaction between arylcarbohydrazides, dialkyl acetylenedicarboxylates, and an isocyanide (such as cyclohexyl isocyanide) can lead to the formation of complex pyrazole derivatives. researchgate.net The aldehyde group of this compound could potentially participate in similar isocyanide-based MCRs.

The Ugi four-component reaction (U-4CR) is another versatile MCR where an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide derivative. This compound could serve as the aldehyde component in such a reaction, leading to the synthesis of complex peptides and other biologically interesting molecules. acs.orgnih.gov

| MCR Name | Reactant Types | Potential Product Scaffold |

| Three-component pyrazolone (B3327878) synthesis | Pyrazole-4-carbaldehyde, β-ketoester, hydrazine | Pyrazolyl-4-methylidene-pyrazol-3-one |

| Isocyanide-based four-component reaction | Aldehyde, Arylcarbohydrazide, Acetylene diester, Isocyanide | Highly functionalized 1H-pyrazole |

| Ugi four-component reaction | Aldehyde, Amine, Carboxylic acid, Isocyanide | α-Acylamino amide with pyrazole moiety |

This table illustrates potential MCRs where this compound could be a key reactant based on its aldehyde functionality.

Spectroscopic and Structural Characterization of 1 Cyclohexyl 1h Pyrazole 4 Carbaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of one-dimensional and two-dimensional NMR spectra, the connectivity and spatial relationships of atoms within 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde can be unequivocally determined.

The ¹H NMR spectrum of a 1-substituted pyrazole-4-carbaldehyde derivative provides key diagnostic signals. The aldehydic proton is typically the most downfield-shifted, appearing as a singlet. The protons on the pyrazole (B372694) ring also exhibit characteristic chemical shifts. For instance, in related 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, the pyrazole proton appears as a singlet at approximately 8.63 ppm derpharmachemica.com. The cyclohexyl group protons will present as a series of multiplets in the upfield region of the spectrum.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic downfield chemical shift, often in the range of 185 ppm derpharmachemica.com. The pyrazole ring carbons and the carbons of the cyclohexyl group will have distinct signals, allowing for a complete assignment of the carbon framework. For example, in 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the pyrazole and phenyl carbons appear in the aromatic region of the spectrum derpharmachemica.com.

Table 1: Representative ¹H NMR Data for a 1-Substituted Pyrazole-4-carbaldehyde Derivative Data is for 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and is illustrative. derpharmachemica.com

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 10.04 | s |

| Pyrazole-H | 8.52 | s |

| Aromatic-H | 7.03 - 7.80 | m |

| Methoxy (-OCH₃) | 3.87 | s |

Table 2: Representative ¹³C NMR Data for a 1-Substituted Pyrazole-4-carbaldehyde Derivative Data is for 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and is illustrative. derpharmachemica.com

| Functional Group | Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 185.7 |

| Aromatic/Pyrazole C | 114.8 - 161.1 |

| Methoxy (-OCH₃) | 55.9 |

Two-dimensional (2D) NMR experiments are instrumental in assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would be crucial in establishing the connectivity within the cyclohexyl ring by showing correlations between adjacent methylene (B1212753) and methine protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically observed in the region of 1660-1700 cm⁻¹ derpharmachemica.commdpi.com. Other significant peaks would include C-H stretching vibrations of the cyclohexyl and pyrazole moieties, and C=N and C=C stretching vibrations of the pyrazole ring.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, aromatic C=C and C=N stretching vibrations often give rise to strong Raman signals.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aldehyde C=O | Stretch | 1660 - 1700 |

| Aromatic/Heteroaromatic C=C, C=N | Stretch | 1450 - 1600 |

| Aliphatic/Aromatic C-H | Stretch | 2850 - 3100 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight.

High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the mass spectrum can offer valuable structural information. For instance, the loss of the aldehyde group (CHO) or fragmentation of the cyclohexyl ring would result in characteristic fragment ions. In the mass spectrum of a related 4-formyl pyrazole derivative, a peak corresponding to the pyrazole ring was observed at m/z = 67 chemmethod.com.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. For this compound, a single-crystal X-ray diffraction study would confirm the connectivity, bond lengths, bond angles, and conformation of the molecule in the solid state. It would also provide insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. Studies on related N-substituted pyrazole derivatives have shown that the pyrazole ring is typically planar mdpi.comnih.gov.

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. Common crystal growth techniques include slow evaporation from a suitable solvent, vapor diffusion, and slow cooling of a saturated solution. The choice of solvent is crucial and can influence the crystal quality and potentially the polymorphic form obtained.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is an important consideration. Different polymorphs can exhibit distinct physical properties. For pyrazole-containing compounds, polymorphism can arise from different packing arrangements and intermolecular interactions. The study of polymorphism is essential for understanding the solid-state properties of a compound.

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly

The nature of the substituents on the pyrazole ring significantly influences the resulting supramolecular motif. Studies on various 1H-pyrazoles demonstrate a remarkable structural diversity, leading to assemblies ranging from dimers and trimers to polymeric chains (catemers). nih.govmdpi.com For example, the introduction of a hydrogen-bond-donating group like an amino substituent can lead to complex 2D networks where molecules are linked through both pyrazole-pyrazole and amino-amino interactions. nih.gov Conversely, a substituent with only hydrogen bond acceptor capabilities, such as a nitro group, can facilitate the formation of supramolecular polymeric chains. nih.gov

Detailed crystallographic analyses of related pyrazole derivatives provide quantitative insight into the geometry of these crucial hydrogen bonds. The specific bond lengths and angles determine the strength and directionality of the interactions, which in turn govern the assembly of molecules in the solid state.

Table 1: Hydrogen Bond Geometry for 1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde Derivative

Detailed crystallographic data for the specific title compound is not publicly available, hence data for a closely related derivative is presented to illustrate typical interactions.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| C15—H15···O1 | 0.93 | 2.58 | 3.425 (3) | 151 |

| C16—H16···N1 | 0.93 | 2.65 | 3.511 (3) | 154 |

| Source: Adapted from crystallographic studies of pyrazole-4-carbaldehyde derivatives. kfupm.edu.sa |

The formation of these hydrogen-bonded networks is a key aspect of the solid-state chemistry of pyrazole derivatives. The predictable formation of certain motifs, like dimers and chains, makes these compounds interesting targets for crystal engineering, where the goal is to design and synthesize crystalline solids with desired physical and chemical properties. researchgate.net The understanding of these supramolecular assemblies is crucial for correlating the structure of these compounds with their material properties.

Computational and Theoretical Studies on 1 Cyclohexyl 1h Pyrazole 4 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure Analysisresearchgate.net

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov These calculations provide detailed information about the geometry, molecular orbitals, and charge distribution of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde, which are fundamental to understanding its chemical properties and reactivity. asrjetsjournal.org

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles. asrjetsjournal.orgasrjetsjournal.org

The analysis would likely reveal that the pyrazole (B372694) ring and the attached carbaldehyde group are nearly coplanar to maximize conjugation. The cyclohexyl group, typically preferring a stable chair conformation, is connected to the pyrazole nitrogen (N1). The orientation of the cyclohexyl ring relative to the pyrazole ring is a key conformational feature. Computational studies on similar structures, such as 1-Phenyl-1H-pyrazole-4-carbaldehyde, show a dihedral angle between the two rings, suggesting that the cyclohexyl group in the target molecule would also be twisted out of the plane of the pyrazole ring. researchgate.net Conformational analysis involves calculating the energy of different rotational isomers (rotamers) to identify the most stable conformations and the energy barriers between them.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents hypothetical data based on typical DFT calculations for similar pyrazole derivatives.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | N1-N2 (pyrazole) | 1.35 Å |

| Bond Length | C4-C(aldehyde) | 1.45 Å |

| Bond Length | C(aldehyde)=O | 1.22 Å |

| Bond Angle | N1-C5-C4 | 108° |

| Dihedral Angle | C5-C4-C(aldehyde)=O | ~180° |

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO would be concentrated on the electron-withdrawing carbaldehyde group. DFT calculations can precisely determine the energies of these orbitals. researchgate.netscience.gov

Table 2: Illustrative Frontier Molecular Orbital Data This table contains representative energy values for heterocyclic aldehydes, as specific data for the target compound is not available.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Electron-rich pyrazole ring system |

| LUMO | -1.8 | Electron-deficient carbaldehyde group |

| HOMO-LUMO Gap | 4.7 | Indicates moderate chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. asrjetsjournal.org The MEP map illustrates regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. nih.gov

For this compound, the MEP surface would show the most negative potential concentrated around the carbonyl oxygen atom of the aldehyde group, making it a primary site for interaction with electrophiles or hydrogen bond donors. researchgate.net The hydrogen atom of the aldehyde group and hydrogens on the pyrazole ring would likely exhibit positive potential, indicating them as sites for nucleophilic interaction. The cyclohexyl group would present a largely neutral, non-polar surface. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations identify stable energy minima, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, rotations, and conformational changes. mdpi.com

For this compound, an MD simulation would explore its conformational landscape by simulating the movement of its atoms in a solvent environment at a given temperature. nih.gov This would reveal the flexibility of the cyclohexyl ring and the rotational dynamics around the single bond connecting it to the pyrazole ring. The simulation can map the different conformations the molecule adopts and the frequency of transitions between them, providing a deeper understanding of its flexibility, which is crucial for processes like crystal packing or binding to a biological target. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivativesumich.edu

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org For derivatives of this compound, QSAR can be a powerful tool in drug design. ptfarm.pl

A 2D or 3D-QSAR study would involve synthesizing a library of derivatives by modifying the core structure (e.g., adding substituents to the cyclohexyl or pyrazole rings) and measuring their biological activity (e.g., as enzyme inhibitors). nih.govresearchgate.net Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are then calculated for each derivative. Statistical methods are used to build a model that predicts the activity based on these descriptors. nih.gov Such a model can guide the design of new, more potent derivatives by identifying the key structural features required for the desired biological effect.

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products, including the structures and energies of any transition states and intermediates. nih.gov

For this compound, computational methods can be used to study various reactions. umich.edu For example, the mechanism of a condensation reaction involving the aldehyde group can be investigated. ekb.egresearchgate.net DFT calculations would be used to:

Optimize the geometries of the reactants, intermediates, transition states, and products.

Calculate the activation energy (the energy barrier of the transition state), which determines the reaction rate.

These theoretical insights can explain experimental observations and predict the outcomes of new reactions, making it an invaluable tool for synthetic chemists.

Role of 1 Cyclohexyl 1h Pyrazole 4 Carbaldehyde in the Design and Synthesis of Advanced Organic Materials and Bioactive Molecules

Precursor for Novel Heterocyclic Systems

1-Cyclohexyl-1H-pyrazole-4-carbaldehyde serves as a versatile and crucial building block in the synthesis of a wide array of novel heterocyclic systems. Its pyrazole (B372694) core, combined with the reactive aldehyde functional group, allows for its participation in various cyclization and condensation reactions. This reactivity is particularly valuable in multicomponent reactions (MCRs), which enable the construction of complex molecular architectures in a single, efficient step. mdpi.com The strategic placement of the aldehyde at the 4-position of the pyrazole ring provides a key site for chemical elaboration, leading to the formation of fused and other complex scaffolds. semanticscholar.org

Synthesis of Fused Pyrazole Derivatives

The aldehyde functionality of this compound is readily exploited for the synthesis of fused pyrazole derivatives through condensation and cyclization pathways. These reactions often involve reacting the aldehyde with compounds containing active methylene (B1212753) groups, among other reagents, to build new rings onto the existing pyrazole framework. mdpi.com For instance, pyrazole-4-carbaldehydes are known to react with active methylene compounds like malononitrile (B47326) and dimedone in the presence of a catalyst to yield fused pyran-pyrazole and pyrazolylxanthenedione systems, respectively. mdpi.com These reactions highlight the compound's role as a key intermediate in generating molecular diversity.

Another significant application is in the synthesis of thieno[2,3-c]pyrazoles, where a substituted pyrazole-4-carbaldehyde reacts with methyl thioglycolate. semanticscholar.org Similarly, reactions with ethyl azidoacetate can lead to the formation of pyrrolo[2,3-c]pyrazole derivatives. semanticscholar.org These synthetic strategies underscore the importance of the aldehyde group as a handle for constructing fused bicyclic and polycyclic systems with potential applications in materials science and medicinal chemistry. chim.it

| Reactant(s) | Reaction Type | Resulting Fused System | Reference |

|---|---|---|---|

| Active methylene compounds (e.g., malononitrile), malononitrile | Three-component reaction | Pyran-pyrazole derivatives | mdpi.com |

| 4-hydroxycoumarin | Pseudo three-component condensation | Pyrazolyl-biscoumarin | mdpi.com |

| Dimedone | Condensation | Pyrazolylxanthenedione derivatives | mdpi.com |

| Methyl thioglycolate | Cyclocondensation | Thieno[2,3-c]pyrazole | semanticscholar.org |

| Ethyl azidoacetate | Condensation followed by cyclization | Pyrrolo[2,3-c]pyrazole | semanticscholar.org |

Construction of Spiro-Indoline-Oxadiazole and Other Complex Scaffolds

The chemical reactivity of the aldehyde group in this compound extends to the synthesis of highly complex and three-dimensional molecular structures, such as spirocyclic systems. While specific examples detailing the direct use of the 1-cyclohexyl variant in spiro-indoline-oxadiazole synthesis are specialized, the general reactivity of pyrazole-4-carbaldehydes is well-established in constructing such scaffolds. For example, pyrazole-based aldehydes can be converted into chalcones, which then serve as key synthons in [3+2] cycloaddition reactions. nih.gov This type of reaction, often involving an azomethine ylide generated in situ from an isatin (B1672199) and an amino acid, is a powerful method for constructing spirooxindole derivatives, which are core structures in many bioactive molecules. nih.gov The pyrazole moiety, therefore, can be incorporated into intricate spirocyclic frameworks, demonstrating the utility of the parent aldehyde in advanced organic synthesis. nih.gov

Development of Library Compounds for High-Throughput Screening

In modern drug discovery and materials science, high-throughput screening (HTS) is a fundamental approach for identifying new lead compounds. nih.gov This process relies on testing large collections of molecules, known as compound libraries, for activity against a specific biological target or for a desired physical property. nih.gov Building blocks like this compound are exceptionally valuable in this context. Its versatile aldehyde group serves as a reactive handle for a multitude of chemical transformations, making it an ideal starting point for combinatorial chemistry and the generation of diverse compound libraries. semanticscholar.org

By reacting the aldehyde with a wide range of different chemical partners (e.g., amines, active methylene compounds, hydrazines), a large number of distinct derivatives can be synthesized from a single, common core structure. This approach, often referred to as diversity-oriented synthesis, allows for the efficient exploration of chemical space. nih.gov The resulting library of pyrazole derivatives, each with unique substituents and properties, can then be screened to identify "hits"—compounds that exhibit the desired activity. nih.gov The structural simplicity and synthetic accessibility of this compound make it an excellent scaffold for generating focused libraries aimed at specific target families, such as kinases or proteases, where the pyrazole core is a known privileged structure. stanford.edu

Pharmacological Investigations of Novel Derivatives Derived from this compound

Derivatives synthesized from this compound are subjects of significant pharmacological investigation due to the well-documented biological activities of the pyrazole nucleus. mdpi.comglobalresearchonline.net The pyrazole scaffold is present in several approved drugs and is known to interact with a wide range of biological targets. researchgate.net Consequently, new derivatives are frequently synthesized and evaluated for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. ekb.eg

Research into Mechanism of Action on Biological Targets

A critical aspect of pharmacological research is elucidating the mechanism of action (MoA) by which a compound exerts its biological effect. For derivatives of pyrazole-4-carbaldehyde, this involves identifying and characterizing their molecular targets. A notable example from the broader class of pyrazole derivatives involves their development as inhibitors of specific enzymes. For instance, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and identified as potent inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH). nih.gov FabH is a crucial enzyme in the initiation of the fatty acid biosynthesis pathway in bacteria. nih.gov By inhibiting this enzyme, the compounds effectively block a vital metabolic process, leading to an antibacterial effect. Docking simulations further confirmed that these pyrazole derivatives bind to the active site of the E. coli FabH enzyme, providing a clear molecular basis for their mechanism of action. nih.gov Such studies are essential for understanding how these compounds function at a molecular level and for guiding the development of more effective therapeutic agents.

Structure-Activity Relationship (SAR) Studies for Target Engagement

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For derivatives of this compound, SAR studies involve systematically modifying the molecule's structure—for example, by changing substituents on the pyrazole ring or on appended aromatic rings—and measuring the impact on target engagement and potency. japsonline.com

For example, in the development of pyrazole-based inhibitors of meprin α and meprin β, two metalloproteases, systematic structural variations were evaluated. nih.gov It was found that the nature and position of substituents on the phenyl rings attached to the pyrazole core significantly influenced inhibitory activity and selectivity. Introducing acidic groups like carboxylic acids or their bioisosteres improved activity against meprin β. nih.gov Similarly, in the development of FabH inhibitors, different substituents on the phenyl rings at the 3- and 5-positions of the pyrazole ring were explored. nih.gov The studies revealed that compounds with a 4-methoxyphenyl (B3050149) group at the 3-position and a 4-fluorophenyl or 4-chlorophenyl group at the 5-position were the most potent inhibitors of E. coli FabH. nih.gov These SAR studies provide critical insights that guide the rational design of new analogues with improved potency and selectivity for their biological targets.

| Core Scaffold | Target | Substituent Modification | Impact on Activity | Reference |

|---|---|---|---|---|

| 3,5-Diphenylpyrazole | Meprin α / Meprin β | Introduction of carboxyphenyl moieties | Increased activity against meprin β, especially with meta-substitution | nih.gov |

| 3,5-Diphenylpyrazole | Meprin α / Meprin β | Replacement of phenyl with methyl or benzyl | Decrease in inhibitory activity | nih.gov |

| 3,5-Diphenyl-dihydropyrazole | E. coli FabH | Substitution on 5-phenyl ring (e.g., -F, -Cl) | Potent inhibition of the enzyme | nih.gov |

| 3,5-Diphenyl-dihydropyrazole | E. coli FabH | Substitution on 3-phenyl ring (e.g., -OCH3) | Maintained or enhanced potency | nih.gov |

Antimicrobial Investigations (e.g., antibacterial, antifungal, antitubercular)

This compound serves as a pivotal intermediate in the synthesis of novel antimicrobial agents. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives synthesized from pyrazole-4-carbaldehydes have demonstrated a broad spectrum of activity against various pathogenic microorganisms. wisdomlib.orgresearchgate.net

Antibacterial and Antifungal Activity: Research has shown that pyrazole derivatives exhibit considerable antibacterial and antifungal properties. nih.gov For instance, new 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehydes were synthesized and tested against a panel of bacteria and fungi. jpsionline.com Compounds featuring bromo and trichloro substitutions on the phenoxy moiety showed significant activity against Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. jpsionline.com Similarly, the condensation of pyrazole-4-carboxaldehyde with substituted anilines to form imino compounds resulted in derivatives with notable activity against S. aureus and E. coli. ajpp.in Some synthesized pyrazole derivatives have shown better antifungal activity against A. niger than the standard drug fluconazole. ajpp.in

Further studies have explored the synthesis of pyrazole-4-carboxamide derivatives, which displayed noticeable inhibition of bacterial growth against both Gram-positive and Gram-negative strains, as well as tested fungal strains. japsonline.com The versatility of the pyrazole-4-carbaldehyde precursor allows for the creation of diverse molecular structures, such as pyrazole-thiazole carboxamides and isoxazolol pyrazole carboxylates, which have shown excellent in vitro activities against fungal pathogens like Rhizoctonia cerealis and Rhizoctonia solani. mdpi.com

Interactive Data Table: Antibacterial and Antifungal Activity of Pyrazole Derivatives

| Derivative Class | Target Organism | Activity/Result | Reference |

|---|---|---|---|

| Pyrazole clubbed imino phenyls | S. aureus, E. coli | Good to moderate activity | ajpp.in |

| Pyrazole clubbed imino phenyls | A. niger | Outstanding activity (MIC 0.2 µg/ml) | ajpp.in |

| Pyrazole-4-carboxamides | Gram-positive & Gram-negative bacteria | Noticeable inhibition | japsonline.com |

| Pyrazole-thiazole carboxamides | Rhizoctonia cerealis | Excellent in vitro activity | mdpi.com |

| 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-Substituted-acrylamide | A. niger, A. flavus | Most effective, Inhibition Zone >30mm | nih.gov |

Antitubercular Activity: The pyrazole nucleus is also a key component in the development of agents against Mycobacterium tuberculosis. jocpr.com Derivatives obtained from pyrazole aldehydes have been actively investigated for their antitubercular potential. nih.gov For example, a series of novel pyrazolylpyrazoline derivatives were synthesized from a pyrazole-4-carbaldehyde precursor and tested against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds were found to be highly effective, with some exhibiting a minimum inhibitory concentration (MIC) of 12.5 μg/mL, which was more potent than the standard drug rifampicin (B610482) (MIC = 40 μg/mL) under the tested conditions. nih.gov The synthesis of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones also yielded compounds with significant activity against the H37Rv strain, demonstrating MIC values as low as 1.64 µg/mL. researchgate.net These findings underscore the importance of the pyrazole-4-carbaldehyde scaffold in generating potent antitubercular candidates. japsonline.comnih.gov

Interactive Data Table: Antitubercular Activity of Pyrazole Derivatives

| Derivative Class | Target Organism | Activity/Result (MIC) | Reference |

|---|---|---|---|

| Pyrazolylpyrazoline-clubbed triazole/tetrazole | M. tuberculosis H37Rv | 12.5 μg/mL | nih.gov |

| Pyrazolylpyrazoline-clubbed triazole/tetrazole | M. tuberculosis H37Rv | 25 μg/mL | nih.gov |

| 1-isonicotinoyl-3-methyl-pyrazol-5(4H)-one | M. tuberculosis H37Rv | 1.64 µg/mL | researchgate.net |

| Pyrazole-4-carboxamides | M. tuberculosis | Good activity reported | japsonline.com |

Antitumor and Antiproliferative Investigations

The structural framework of this compound is a valuable starting point for the synthesis of compounds with significant antitumor and antiproliferative properties. Pyrazole derivatives have been extensively studied for their ability to inhibit cancer cell growth through various mechanisms of action. researchgate.netnih.gov

Numerous pyrazole-containing compounds have been synthesized and evaluated against a wide range of human cancer cell lines, demonstrating moderate to excellent cytotoxic activity. nih.gov For example, novel indole (B1671886) derivatives linked to a pyrazole moiety, which can be synthesized from pyrazole carbaldehyde precursors, displayed potent inhibition against colon (HCT116), breast (MCF7), liver (HepG2), and lung (A549) cancer cell lines, with some derivatives showing greater potency than the standard reference drug doxorubicin. nih.gov

The versatility of the pyrazole scaffold allows for the design of inhibitors targeting specific cellular pathways involved in cancer progression. Thangarasu et al. designed pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors, with one compound exhibiting excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM. nih.gov Other research has focused on pyrazolo[3,4-d]pyrimidine derivatives, which have shown potent antiproliferative activity by inhibiting key enzymes like VEGFR-2. researchgate.net Furthermore, pyrazole-based quinazolinone and benzimidazole (B57391) derivatives have been tested for their antiproliferative activity against MCF7 and HCT116 cancer cell lines, with sulfonamide and tetrazinethione derivatives showing the most effective inhibition. nih.gov The synthesis of these complex heterocyclic systems often relies on the reactivity of functionalized pyrazole precursors like this compound.

Interactive Data Table: Antiproliferative Activity of Pyrazole Derivatives

| Derivative Class | Cancer Cell Line | Activity/Result (IC50) | Reference |

|---|---|---|---|

| Pyrazole carbaldehyde derivative | MCF7 (Breast) | 0.25 μM | nih.gov |

| Indole-linked pyrazole | HCT116, MCF7, HepG2, A549 | < 23.7 µM | nih.gov |

| 1,3,4-trisubstituted pyrazole | MCF7, SF-268, NCI-H460 | GI50 = 3.79 µM | nih.gov |

| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | Various | 49.85 μM | nih.gov |

| Pyrazole-based tetrazinethione | MCF7, HCT116 | Effective inhibition reported | nih.gov |

Enzyme Inhibition Studies

This compound is a precursor for synthesizing various heterocyclic compounds designed as specific enzyme inhibitors. The pyrazole ring system is a key structural element in many molecules that exhibit potent and selective inhibition of various enzymes implicated in disease.

One area of focus has been the inhibition of carbonic anhydrases (CAs), particularly human isoforms hCA I and hCA II. nih.govtandfonline.com A study on 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives, which are synthesized from chalcones, showed effective inhibition profiles with Ki values in the nanomolar range for both hCA I (5.13–16.9 nM) and hCA II (11.77–67.39 nM). nih.govtandfonline.com

Other research has investigated pyrazole-based compounds as inhibitors of enzymes like urease and butyrylcholinesterase. researchgate.net In a study, while some N,N-bis(pyrazolylmethyl) derivatives were found to be selective inhibitors of urease, another derivative, 2-[bis(1,5-dimethyl-1H-pyrazol-3-ylmethyl)amino]ethan-1-ol, was a selective inhibitor of butyrylcholinesterase. researchgate.net The nature of the chemical linkage and substituents on the pyrazole ring, which can be introduced via precursors like this compound, determines the activity and selectivity of these inhibitors.

Interactive Data Table: Enzyme Inhibition by Pyrazole Derivatives

| Derivative Class | Target Enzyme | Activity/Result (Ki / IC50) | Reference |

|---|---|---|---|

| 1-thiocarbamoyl-3,5-diaryl-pyrazoles | hCA I | 5.13–16.9 nM | nih.govtandfonline.com |

| 1-thiocarbamoyl-3,5-diaryl-pyrazoles | hCA II | 11.77–67.39 nM | nih.govtandfonline.com |

| N,N-bis(3,5-dimethylpyrazol-1-ylmethyl) derivatives | Urease | Selective inhibition reported | researchgate.net |

| 2-[bis(1,5-dimethyl-1H-pyrazol-3-ylmethyl)amino]ethan-1-ol | Butyrylcholinesterase | Selective inhibition reported | researchgate.net |

Anti-inflammatory and Analgesic Research

The pyrazole scaffold, accessible from starting materials like this compound, is fundamental to the development of anti-inflammatory and analgesic agents. nih.gov The most well-known example is Celecoxib (B62257), a selective COX-2 inhibitor that features a pyrazole core. This has spurred extensive research into other pyrazole derivatives as potential non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles. ijpsjournal.com

Research into new pyrazole carbaldehydes has identified compounds with significant anti-inflammatory activity. researchgate.netsciencescholar.us In vitro studies using the membrane stabilization method, which assesses the inhibition of hypotonicity-induced haemolysis of red blood cells, have shown that synthesized pyrazole carbaldehydes exhibit activity comparable to the standard drug Diclofenac. researchgate.net The development of pyrazole-thiazole hybrids has led to dual COX-2/5-LOX inhibitors, which can reduce edema by 75% in animal models. ijpsjournal.com The synthesis of these varied derivatives often begins with a versatile pyrazole aldehyde intermediate, highlighting the importance of this compound in this field. nih.gov

Interactive Data Table: Anti-inflammatory Activity of Pyrazole Derivatives

| Derivative Class | Assay/Model | Activity/Result | Reference |

|---|---|---|---|

| Pyrazole Carbaldehydes | In vitro membrane stabilization | Comparable to Diclofenac | researchgate.net |

| Pyrazole-thiazole hybrid | COX-2/5-LOX Inhibition | IC50 = 0.03 μM / 0.12 μM | ijpsjournal.com |

| 3,5-diarylpyrazoles | COX-2 Inhibition | IC50 = 0.01 μM | ijpsjournal.com |

| Pyrazoline derivatives | Carrageenin-induced paw edema | Potent inhibition reported | nih.gov |

Antiviral and Antiparasitic Research

The pyrazole core structure, which can be elaborated from this compound, is a recognized scaffold for developing agents with antiviral and antiparasitic properties. nih.gov The ability to easily modify the substituents on the pyrazole ring allows for the optimization of activity against specific viruses and parasites.

While specific studies branching directly from this compound are not detailed in the provided context, the broader class of pyrazole derivatives has shown promise in these areas. researchgate.netnih.gov Research into pyrazole derivatives containing an oxime moiety, for example, has demonstrated notable antiviral activities. mdpi.com The synthesis of such compounds often involves the reaction of a pyrazole aldehyde with other reagents, indicating the potential utility of the title compound as a key intermediate in the creation of novel antiviral and antiparasitic drug candidates. researchgate.net

Applications in Agrochemical Research

This compound and related structures are significant in the field of agrochemical research, serving as building blocks for the synthesis of modern pesticides, including fungicides, insecticides, and herbicides. nih.govresearchgate.netscielo.br The pyrazole ring is a core component of many commercially successful agrochemicals due to its broad spectrum of biological activities. mdpi.com

Fungicidal Activity: Pyrazole-carboxamide derivatives are a major class of fungicides. scielo.br These compounds are effective against destructive plant pathogens like Colletotrichum gloeosporioides. scielo.br The introduction of fluorine atoms into pyrazole aldehydes can enhance the efficacy of fungicides. mdpi.com Several commercial fungicides, such as bixafen, isopyrazam, and fluxapyroxad, are difluoromethyl-substituted pyrazoles that act as succinate (B1194679) dehydrogenase inhibitors. mdpi.com

Insecticidal Activity: The pyrazole scaffold is also crucial for insecticides. rhhz.net Structural modifications at different positions of the pyrazole ring, often starting from a functionalized intermediate like a carbaldehyde, can yield compounds with high efficacy against specific pests. For example, introducing a 2,6-dichloro-4-(trifluoromethyl)phenyl group at the 1-position and a cyano group at the 3-position can result in potent insecticidal activity. rhhz.net Pyrazole derivatives have shown excellent activity against pests such as Plutella xylostella (diamondback moth). rhhz.net

Interactive Data Table: Agrochemical Applications of Pyrazole Derivatives

| Application | Derivative Class | Target Pest/Pathogen | Reference |

|---|---|---|---|

| Fungicide | Pyrazole-carboxamides | Colletotrichum gloeosporioides | scielo.br |

| Fungicide | Difluoromethyl-substituted pyrazoles | Rhizoctonia solani | mdpi.com |

| Insecticide | N-pyridylpyrazole derivatives | Plutella xylostella | rhhz.net |

| Insecticide | Bis-amide pyrazole compounds | Various Lepidoptera pests | rhhz.net |

Future Research Directions and Perspectives for 1 Cyclohexyl 1h Pyrazole 4 Carbaldehyde

The landscape of chemical synthesis and application is continually evolving, driven by the dual needs for functional innovation and sustainable practice. For a versatile scaffold like 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde, future research is poised to unlock new potential through greener synthesis, diverse derivatization, advanced analytical methods, and the integration of computational intelligence. These future directions promise to enhance the compound's utility in medicinal chemistry and material science, aligning its development with contemporary scientific and environmental standards.

Q & A

Q. What are the standard synthetic routes for 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via Vilsmeier-Haack formylation , a method widely used for introducing aldehyde groups into heterocyclic systems. The synthesis involves:

- Cyclocondensation of cyclohexyl hydrazine with β-keto esters to form the pyrazole core.

- Formylation using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions (0–5°C, 4–6 hours) to yield the aldehyde at the 4-position .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How is this compound characterized in crystallographic studies?

- Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is employed for structural elucidation .

- Hydrogen bonding patterns are analyzed using graph-set notation to understand supramolecular interactions .

- Complementary techniques include ¹H/¹³C NMR (to confirm aldehyde proton at δ 9.8–10.2 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Lead optimization : The aldehyde group enables further derivatization (e.g., Schiff base formation, nucleophilic additions) to generate analogs with enhanced bioactivity .

- Enzyme inhibition studies : Used to probe active sites of kinases and oxidoreductases due to its electron-deficient pyrazole ring .

- Antimicrobial screening : Structural analogs with halogen or methoxy substituents show MIC values ≤10 µg/mL against Gram-positive pathogens .

Advanced Research Questions

Q. How do researchers address challenges in regioselectivity during pyrazole functionalization?

Regioselectivity in formylation is influenced by:

- Electronic effects : Electron-donating groups (e.g., methyl at N1) direct formylation to the 4-position. Computational DFT studies (B3LYP/6-31G*) predict charge distribution to guide synthetic planning .

- Steric hindrance : Bulky substituents (e.g., cyclohexyl) reduce competing reactions at adjacent positions.

- Reaction monitoring : In-situ FTIR tracks aldehyde formation, minimizing byproducts like over-oxidized carboxylic acids .

Q. What methodologies resolve contradictions in reported biological activities of pyrazole-carbaldehydes?

Discrepancies in bioactivity data often arise from:

- Solubility variations : Use standardized DMSO stock solutions (≤1% v/v) to avoid solvent-induced artifacts .

- Structural analogs : Compare substituent effects (e.g., 4-fluorophenyl vs. cyclohexyl) via SAR tables:

| Substituent | IC₅₀ (µM) against COX-2 | LogP |

|---|---|---|

| Cyclohexyl | 2.1 ± 0.3 | 3.2 |

| 4-Fluorophenyl | 5.8 ± 0.5 | 2.9 |

| Data derived from enzyme inhibition assays . |

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Advanced optimization strategies include:

- Design of Experiments (DoE) : Response surface methodology (RSM) identifies critical factors (e.g., POCl₃ stoichiometry, reaction time) .

- Flow chemistry : Continuous flow reactors enhance yield (≥85%) by precise temperature control and reduced side reactions .

- Machine learning : Algorithms trained on Reaxys/PubChem data predict optimal catalysts (e.g., ZnCl₂ vs. FeCl₃) for regioselective formylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products